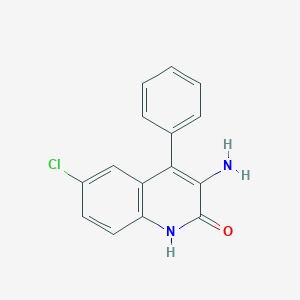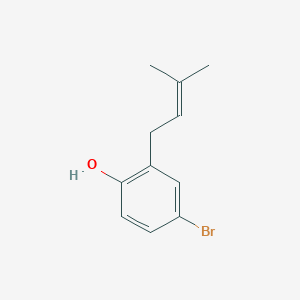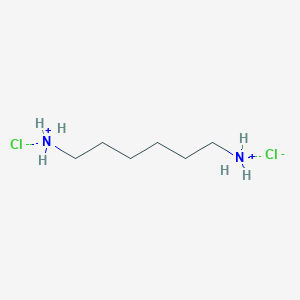
Calcifediol
Descripción general
Descripción
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol is a metabolite of vitamin D3 formed in the liver. It is an epimer of 25-Hydroxyvitamin D3, differing only at the C-3 position where the hydroxyl group is in the alpha orientation rather than the beta orientation . This compound is used as a biomarker to determine the status of vitamin D in the body and can also be employed as an analytical standard to measure its concentration in human serum .
Aplicaciones Científicas De Investigación
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Calcifediol, also known as 3-Epi-25-Hydroxyvitamin D3, primarily targets the Vitamin D Receptor (VDR) . The VDR is a member of the steroid hormone receptors that induces a cascade of cell signaling to maintain healthy Ca2+ levels that serve to regulate several biological functions .
Mode of Action
This compound is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . Moreover, this compound may also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Biochemical Pathways
The interaction between the biologically active form of vitamin D and the VDR affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) . Non-transcriptional effects, on the other hand, occur quickly and are unaffected by inhibitors of transcription and protein synthesis .
Pharmacokinetics
This compound differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, this compound achieves target serum 25(OH)D concentrations more rapidly and in contrast to vitamin D3, it has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations . The intestinal absorption of this compound is relatively preserved in patients with fat malabsorption and it is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue .
Result of Action
The result of this compound’s action is the regulation of calcium and phosphate homeostasis, and skeletal health . Evidence suggests an association between vitamin D deficiency and a wide range of chronic conditions . This is of clinical concern given the substantial global prevalence of vitamin D deficiency .
Action Environment
Environmental factors such as ambient solar radiation can influence the levels of this compound . Furthermore, factors such as age, serum markers of renal and liver function, acute-phase reactants, and the presence of hypercalcemia can influence the levels of 3-Epi-25-Hydroxyvitamin D3 .
Análisis Bioquímico
Biochemical Properties
Calcifediol interacts with various enzymes, proteins, and other biomolecules. It is independent of hepatic 25-hydroxylation, thus it is one step closer in the metabolic pathway to active vitamin D . It is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue .
Cellular Effects
This compound influences cell function by directly or indirectly influencing cell cycling and proliferation, differentiation, and apoptosis . It also has effects on cell function that are non-genomic .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is capable of binding with the Vitamin D receptor (VDR), and this ligand-receptor complex translocates from the cytoplasm into the nucleus to regulate gene expression . This regulation modulates metabolism and influences the cell cycle, apoptosis, and differentiation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, at comparable doses to vitamin D3, this compound achieves target serum 25 (OH)D concentrations more rapidly
Metabolic Pathways
This compound is involved in the metabolic pathways of Vitamin D3. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . It can be further metabolized by CYP27B1 and CYP24 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The intestinal absorption of this compound is relatively preserved in patients with fat malabsorption
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol involves the epimerization of 25-Hydroxyvitamin D3. This process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the correct orientation of the hydroxyl group at the C-3 position .
Industrial Production Methods
Industrial production of 3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol often involves large-scale synthesis using similar epimerization techniques. The process may include the use of solid-phase extraction cartridges and high-performance liquid chromatography (HPLC) to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications .
Common Reagents and Conditions
Common reagents used in the reactions involving 3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol include formic acid, acetonitrile, ammonium hydroxide, and methanol . The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of 3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol depend on the specific reaction type. For example, oxidation may result in the formation of oxidized metabolites, while reduction may yield reduced forms of the compound .
Comparación Con Compuestos Similares
Similar Compounds
25-Hydroxyvitamin D3: The primary metabolite of vitamin D3, differing from 3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol at the C-3 position.
1α,25-Dihydroxyvitamin D3: Another active form of vitamin D3 with two hydroxyl groups at the C-1 and C-25 positions.
24,25-Dihydroxyvitamin D3: A metabolite with hydroxyl groups at the C-24 and C-25 positions.
Uniqueness
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol is unique due to its specific epimerization at the C-3 position, which affects its biological activity and interaction with vitamin D receptors . This distinct structure allows it to serve as a valuable biomarker and analytical standard in various research and clinical applications .
Propiedades
Número CAS |
73809-05-9 |
|---|---|
Fórmula molecular |
C27H44O2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(3E)-3-[(2E)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12+ |
Clave InChI |
JWUBBDSIWDLEOM-XHQRYOPUSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
SMILES isomérico |
CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
| 19356-17-3 | |
Pictogramas |
Acute Toxic; Health Hazard |
Sinónimos |
25 Hydroxycholecalciferol 25 Hydroxycholecalciferol Monohydrate 25 Hydroxyvitamin D 3 25 Hydroxyvitamin D3 25-Hydroxycholecalciferol 25-Hydroxycholecalciferol Monohydrate 25-Hydroxyvitamin D 3 25-Hydroxyvitamin D3 Anhydrous, Calcifediol Calcidiol Calcifediol Calcifediol Anhydrous Calcifediol, (3 alpha,5Z,7E)-Isomer Calcifediol, (3 beta,5E,7E)-Isomer Calderol Dedrogyl Hidroferol Monohydrate, 25-Hydroxycholecalciferol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)


![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)







